tert-butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The compound features a piperazine ring substituted with tert-butyl, diethyl, and carboxylate groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives as starting materials.
Introduction of Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
tert-Butyl Protection: The tert-butyl group is often introduced using tert-butyl chloroformate or tert-butyl bromoacetate in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and biocatalytic methods to enhance yield and enantioselectivity. These methods often utilize immobilized enzymes or catalysts to facilitate the reactions under mild conditions, reducing the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Industrial Processes: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of lipid-lowering drugs like rosuvastatin.
tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate: Another intermediate in the synthesis of pharmaceutical agents.
Uniqueness
tert-Butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring high enantioselectivity.
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl (3S,5R)-3,5-diethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-10-8-15(9-11(7-2)14-10)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11+ |
InChI Key |
XZTTYDZWKRHNEG-PHIMTYICSA-N |
Isomeric SMILES |
CC[C@H]1CN(C[C@H](N1)CC)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CN(CC(N1)CC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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